4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide
Overview
Description
4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenoxy group attached to a benzamide core, with two cyclohexyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide typically involves the reaction of 2-chlorophenol with benzyl chloride to form 2-chlorobenzyl chloride. This intermediate is then reacted with N,N-dicyclohexylamine to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may increase membrane permeability in fungal cells, leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar structure but with two chlorine atoms.
Mecoprop: A herbicide with a similar phenoxy structure.
Uniqueness
4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide is unique due to the presence of the dicyclohexyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClNO2/c27-24-13-7-8-14-25(24)30-19-20-15-17-21(18-16-20)26(29)28(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h7-8,13-18,22-23H,1-6,9-12,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXTSNXHKHIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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